2-Amino-3,5-dichlorobenzenethiol
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Overview
Description
2-amino-3,5-dichlorobenzene-1-thiol is an organic compound with the molecular formula C₆H₅Cl₂NS and a molecular weight of 194.08 g/mol . This compound is characterized by the presence of amino, dichloro, and thiol functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-dichlorobenzene-1-thiol typically involves the chlorination of 2-amino-1-thiophenol followed by purification processes . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of 2-amino-3,5-dichlorobenzene-1-thiol may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-amino-3,5-dichlorobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3,5-dichlorobenzene-1-thiol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-amino-3,5-dichlorobenzene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of protein function. The amino and dichloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-dichlorobenzene-1-thiol
- 2-amino-3,5-dibromobenzene-1-thiol
- 2-amino-3,5-dichlorobenzene-1-ol
Uniqueness
2-amino-3,5-dichlorobenzene-1-thiol is unique due to the specific positioning of the amino, dichloro, and thiol groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The presence of both electron-donating (amino) and electron-withdrawing (dichloro) groups creates a unique electronic environment that influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-amino-3,5-dichlorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNQMOAETOFIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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